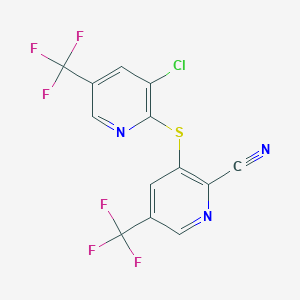
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile
Vue d'ensemble
Description
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile is a useful research compound. Its molecular formula is C13H4ClF6N3S and its molecular weight is 383.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound is a derivative of pyridine, which is known to interact with various biological targets .
Mode of Action
A method for c3-selective c–h tri- and difluoromethylthiolation of pyridines has been reported . This method relies on borane-catalyzed pyridine hydroboration for generation of nucleophilic dihydropyridines; these intermediates react with trifluoromethylthio and difluoromethylthio electrophiles to form functionalized dihydropyridines .
Biochemical Pathways
The method mentioned above can be used for late-stage functionalization of pyridine drugs for the generation of new drug candidates , suggesting that it may affect a variety of biochemical pathways depending on the specific drug it is incorporated into.
Result of Action
The ability to selectively functionalize pyridines suggests that it could potentially alter the activity of pyridine-containing drugs .
Activité Biologique
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C11H5ClF6N3S
- Molecular Weight : 353.68 g/mol
- CAS Number : 338775-63-6
Antibacterial and Antifungal Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial and antifungal activities. For instance, a related compound demonstrated significant minimum inhibitory concentrations (MICs) against various pathogens, including Escherichia coli and Candida albicans . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and electronic properties of the molecule, contributing to its biological efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines. Notably, compounds with similar structures have shown IC50 values that surpass those of established chemotherapeutics like Doxorubicin, indicating promising anticancer activity . Specific findings include:
- Cell Lines Tested : A549 (lung), HCT116 (colon), and HePG2 (liver).
- IC50 Values : Some derivatives exhibited IC50 values as low as 17.8 μM against HCT116 cells .
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. For instance, down-regulation of genes such as EGFR and KRAS in treated cells suggests interference with growth factor signaling pathways . Additionally, molecular docking studies have revealed potential interactions with critical proteins involved in cellular metabolism and growth regulation.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The incorporation of trifluoromethyl groups is achieved through electrophilic fluorination techniques, which enhance the compound's biological profile .
Case Studies
- Study on Antibacterial Activity :
- Anticancer Efficacy Evaluation :
Propriétés
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF6N3S/c14-8-1-6(12(15,16)17)5-23-11(8)24-10-2-7(13(18,19)20)4-22-9(10)3-21/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNUWFXCKVJUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















